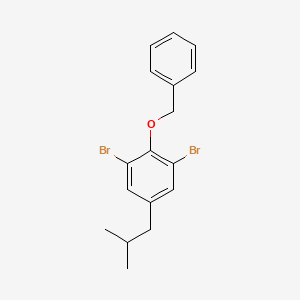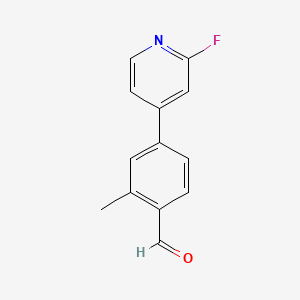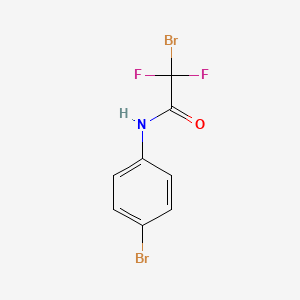
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- involves multiple steps. The synthetic routes typically include the reaction of purine derivatives with bis(2-hydroxyethyl)amine under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- can be compared with other similar compounds such as:
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]
- 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl- These compounds share structural similarities but differ in their functional groups and specific properties, making each unique in its applications and effects .
Properties
CAS No. |
94523-37-2 |
|---|---|
Molecular Formula |
C12H19N5O4 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O4/c1-14-8-9(15(2)12(21)16(3)10(8)20)13-11(14)17(4-6-18)5-7-19/h18-19H,4-7H2,1-3H3 |
InChI Key |
MDBADRPVSIUQBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N(CCO)CCO)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)
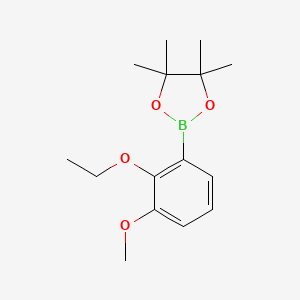
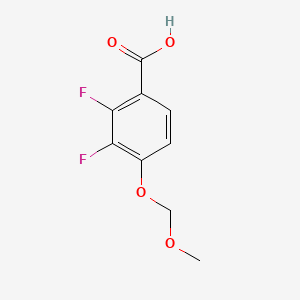

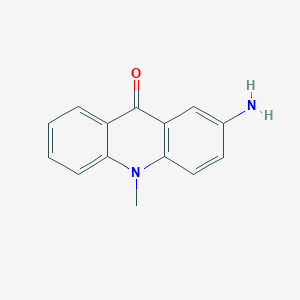
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
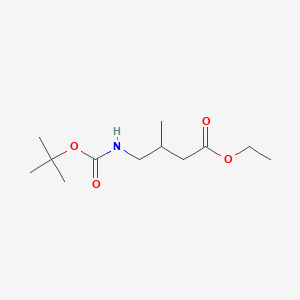
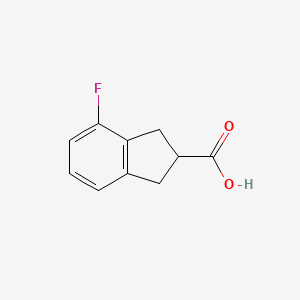
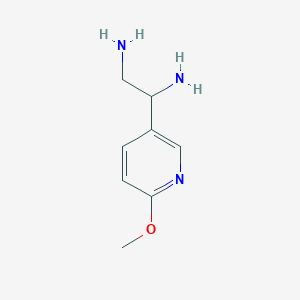
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
